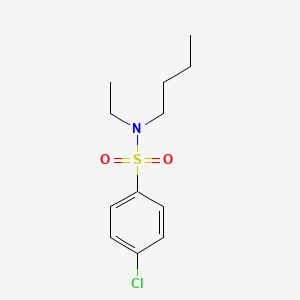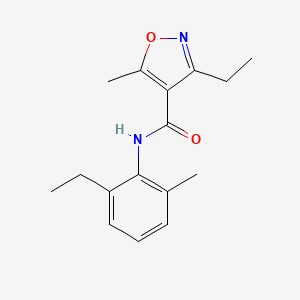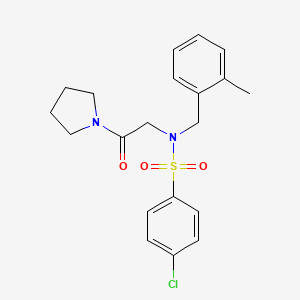
N-butyl-4-chloro-N-ethylbenzenesulfonamide
説明
Synthesis Analysis
The synthesis of N-butyl-4-chloro-N-ethylbenzenesulfonamide and related compounds often involves sequential reactions, including Nicholas and Pauson-Khand reactions, to produce novel polyheterocyclic compounds. These syntheses facilitate the discovery of sulfonamide or sultam-based functional molecules with potential pharmaceutical applications (Kaneda, 2020).
Molecular Structure Analysis
Research on the molecular structure of similar compounds emphasizes the importance of structural defects and conformers in determining reactivity and stability. For example, thermal dehydrochlorination of poly(vinyl chloride) (PVC) begins with internal allylic chloride and tertiary chloride structural defects, highlighting the role of molecular structure in chemical reactions (Starnes, 2002).
Chemical Reactions and Properties
N-butyl-4-chloro-N-ethylbenzenesulfonamide's chemical reactivity is influenced by its functional groups, similar to other sulfonamide derivatives. These compounds participate in various chemical transformations, showcasing their versatility in organic syntheses and pharmaceutical industries. The presence of phenolic hydroxyl groups in parabens, for example, allows for reactions with free chlorine, yielding halogenated by-products with increased stability and persistence, indicating potential environmental impacts (Haman et al., 2015).
Physical Properties Analysis
The physical properties of N-butyl-4-chloro-N-ethylbenzenesulfonamide, such as solubility and volatility, can be inferred from related compounds. For instance, the C4 and C8 oxo-process chemicals demonstrate varied solubility and volatility, with environmental releases generally limited to volatilization during use, handling, or transport. These properties affect the environmental fate and aquatic effects of the chemicals, highlighting the importance of understanding physical properties in environmental impact assessments (Staples, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances and stability under different conditions, are crucial for the application and environmental impact of N-butyl-4-chloro-N-ethylbenzenesulfonamide. Studies on similar compounds show that they are readily biodegradable, with rapid degradation in soil and water and volatilization to the atmosphere where they undergo photo-oxidation. However, residues remaining in water could pose a negligible threat to aquatic life, underscoring the need for comprehensive environmental impact assessments (Thornton et al., 2020).
科学的研究の応用
Environmental Persistence and Neurotoxicity Assessment
N-butylbenzenesulfonamide (NBBS), closely related to N-butyl-4-chloro-N-ethylbenzenesulfonamide, is utilized as a plasticizer in various polymeric materials. It has been detected in groundwater and effluent from wastewater treatment sites, indicating its environmental persistence. Research focusing on Sprague-Dawley rats has explored the neurotoxic potential of NBBS, with findings suggesting rapid distribution to the brain but no evidence of accumulation or neurotoxicity within a 4-week exposure period. However, the potential for neuropathological injury over extended periods necessitates further investigation, highlighting the compound's environmental and health implications (Rider et al., 2012).
Applications in Oxidation Catalysis
Sulfonamide-substituted iron phthalocyanine, incorporating 4-tert-butylbenzenesulfonamide, demonstrates remarkable stability and efficacy as an oxidation catalyst. Utilized in the oxidation of cyclohexene and styrene using hydrogen peroxide, this catalyst facilitates the production of industrially relevant compounds, such as allylic ketones and benzaldehyde, showcasing the functional versatility and potential of sulfonamide compounds in catalytic processes (Işci et al., 2014).
Anticancer Research
Dibenzenesulfonamides with a structure incorporating elements similar to N-butyl-4-chloro-N-ethylbenzenesulfonamide have been synthesized and evaluated for their anticancer properties. These compounds have shown effectiveness in inducing apoptosis and autophagy in cancer cell lines, highlighting their potential as anticancer drug candidates. Furthermore, their ability to inhibit tumor-associated carbonic anhydrase isoenzymes underscores the therapeutic relevance of sulfonamide derivatives in oncology research (Gul et al., 2018).
Development of Antimycobacterial Agents
In the quest for new treatments against Mycobacterium tuberculosis, 2,4-dinitrophenylsulfonamides have been developed as cysteine-activated sources of sulfur dioxide, demonstrating significant antimycobacterial activity. N-Benzyl-2,4-dinitrobenzenesulfonamide, a compound in this class, exhibits higher potency than the clinical agent isoniazid, illustrating the potential of sulfonamide derivatives as effective antimycobacterial agents (Malwal et al., 2012).
特性
IUPAC Name |
N-butyl-4-chloro-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-3-5-10-14(4-2)17(15,16)12-8-6-11(13)7-9-12/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAUHNGKEYTHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)

![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)


![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)

![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)
![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)
![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)